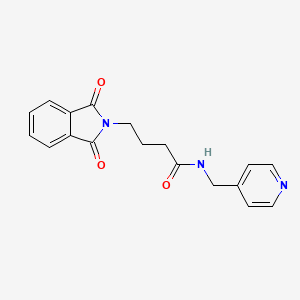

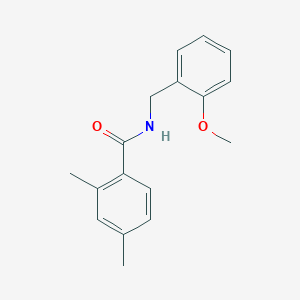

2-chloro-N-(2-furylmethyl)-4-nitrobenzamide

Description

Synthesis Analysis

The synthesis of related nitrobenzamide derivatives involves multi-step chemical reactions that typically start from benzamide or its precursors, with subsequent functionalization to introduce nitro, chloro, and furylmethyl groups. These processes may involve nucleophilic substitution reactions, nitration, and the use of specific reagents to introduce the furylmethyl group. The exact synthesis pathway for 2-chloro-N-(2-furylmethyl)-4-nitrobenzamide itself is not directly documented, but analogous compounds are synthesized through carefully controlled reactions to ensure the correct placement of functional groups and to achieve high purity of the final product (Thakral, Narang, Kumar, & Singh, 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-chloro-N-(2-furylmethyl)-4-nitrobenzamide is characterized by X-ray diffraction methods, revealing key features such as bond lengths, angles, and the spatial arrangement of functional groups. These studies provide insights into the conformational preferences and how these structures interact through hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence their reactivity and properties. The detailed molecular geometry, including the degree of pyramidality of the amide nitrogen and the conformation of the furylmethyl group, plays a crucial role in determining the compound's physical and chemical behavior (Shtamburg et al., 2012).

Chemical Reactions and Properties

Nitrobenzamides, including compounds structurally related to 2-chloro-N-(2-furylmethyl)-4-nitrobenzamide, participate in a variety of chemical reactions, reflecting their rich chemistry. These reactions can include nitro group reduction, nucleophilic aromatic substitution, and reactions involving the amide functionality. The presence of the nitro group significantly impacts the electron distribution within the molecule, influencing its reactivity towards both electrophilic and nucleophilic agents. The furylmethyl group could also partake in reactions specific to furan derivatives, adding another layer of chemical versatility (Palmer et al., 1995).

Physical Properties Analysis

The physical properties of such compounds are determined by their molecular structure and can be studied through various spectroscopic and analytical techniques. Properties like melting point, solubility, and crystallinity are crucial for understanding the compound's behavior in different environments and for applications in material science. The solid-state structure, revealed through crystallography, provides information on the molecular packing, which can affect the compound's stability, solubility, and reactivity (Křupková et al., 2013).

Chemical Properties Analysis

The chemical properties of 2-chloro-N-(2-furylmethyl)-4-nitrobenzamide are influenced by its functional groups. The nitro group makes it a potential candidate for reduction reactions, converting it into amino derivatives, which can significantly alter the compound's chemical behavior and applications. The chloro group enhances its reactivity towards nucleophilic substitution, while the furylmethyl group introduces aromaticity and potential for further functionalization. These chemical properties are foundational for exploring the compound's applications in synthesis, material science, and potentially as intermediates in the production of more complex molecules (Galkina et al., 2014).

Safety and Hazards

properties

IUPAC Name |

2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4/c13-11-6-8(15(17)18)3-4-10(11)12(16)14-7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAFKRLKACYSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330742 | |

| Record name | 2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202732 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide | |

CAS RN |

314022-78-1 | |

| Record name | 2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5740748.png)

![6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5740774.png)

![2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5740796.png)

![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5740821.png)